oxalic acid;1-pyridin-2-yl-4-(3-pyrrolidin-1-ylpropyl)piperazine
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Overview
Description
Oxalic acid;1-pyridin-2-yl-4-(3-pyrrolidin-1-ylpropyl)piperazine is a complex organic compound that features a combination of oxalic acid and a piperazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-pyridin-2-yl-4-(3-pyrrolidin-1-ylpropyl)piperazine typically involves multi-step organic reactions. One common approach is to start with pyridin-2-yl-4-oxobutanal derivatives, which are reacted with ®-1-(4-methoxyphenyl)ethan-1-amine to form intermediate pyrrolidine derivatives . These intermediates are then further functionalized to incorporate the piperazine ring and the oxalic acid moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;1-pyridin-2-yl-4-(3-pyrrolidin-1-ylpropyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can be useful for modifying the compound’s activity or solubility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Oxalic acid;1-pyridin-2-yl-4-(3-pyrrolidin-1-ylpropyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the interactions of piperazine derivatives with biological targets.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of oxalic acid;1-pyridin-2-yl-4-(3-pyrrolidin-1-ylpropyl)piperazine involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and have similar biological activities.
Piperazine derivatives: These compounds share the piperazine ring and are used in various medicinal applications.
Uniqueness
Oxalic acid;1-pyridin-2-yl-4-(3-pyrrolidin-1-ylpropyl)piperazine is unique due to its combination of oxalic acid, pyridine, pyrrolidine, and piperazine moieties. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
103840-65-9 |
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Molecular Formula |
C22H32N4O12 |
Molecular Weight |
544.5 g/mol |
IUPAC Name |
oxalic acid;1-pyridin-2-yl-4-(3-pyrrolidin-1-ylpropyl)piperazine |
InChI |
InChI=1S/C16H26N4.3C2H2O4/c1-2-7-17-16(6-1)20-14-12-19(13-15-20)11-5-10-18-8-3-4-9-18;3*3-1(4)2(5)6/h1-2,6-7H,3-5,8-15H2;3*(H,3,4)(H,5,6) |
InChI Key |
SPRYFCUWTFCYLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCN2CCN(CC2)C3=CC=CC=N3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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